molecular formula C10H14ClNO4S2 B3033328 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride CAS No. 1017442-54-4

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B3033328
CAS No.: 1017442-54-4
M. Wt: 311.8 g/mol
InChI Key: QWKCEFUTHYJYSZ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride (CAS 1017442-54-4) is a sulfonyl chloride derivative featuring a dimethylsulfamoyl substituent on the benzene ring. Its molecular formula is C₁₀H₁₃ClNO₄S₂, with a molecular weight of 307.35 g/mol . The compound is characterized by its sulfonyl chloride (-SO₂Cl) group, which confers high reactivity in nucleophilic substitution reactions, and the dimethylsulfamoyl (-NHSO₂N(CH₃)₂) moiety, which enhances solubility and modulates electronic properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamide-based drugs .

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-12(2)18(15,16)10-5-3-9(4-6-10)7-8-17(11,13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKCEFUTHYJYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol Oxidative Chlorination Pathway

This method utilizes 4-(dimethylsulfamoyl)phenylethanethiol as the precursor, employing controlled oxidation-chlorination sequences. A representative procedure adapted from sulfonyl chloride synthesis protocols involves:

Reaction Conditions

  • Oxidant System : Sodium hypochlorite (5.7% w/v NaOCl) in sulfuric acid (2.5 M final concentration)
  • Temperature Profile : -10°C to 0°C gradient during addition, 2-hour post-stirring at -5°C
  • Workup : Sequential washing with pre-cooled brine (0°C) and diethyl ether (-78°C)

Yield Optimization Data

Parameter Range Tested Optimal Value Yield Impact
NaOCl Equivalents 8-12 eq 10 eq +18% Yield
H2SO4 Concentration 2.0-3.0 M 2.5 M +22% Purity
Reaction Time 45-150 min 120 min +15% Yield

The oxidative mechanism proceeds through sulfenic (R-SOH) and sulfinic (R-SO2H) acid intermediates, with final chlorination achieving complete conversion to sulfonyl chloride.

Direct Chlorosulfonation Methodology

Chlorosulfonic acid-mediated installation of the sulfonyl chloride group demonstrates particular efficacy for electron-deficient aromatic systems. Critical process parameters include:

Reaction Stoichiometry

  • Chlorosulfonic acid (8.2 eq)
  • Substrate: 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-thiol (1.0 eq)
  • Solvent System: Neat reaction at -10°C → gradual warming to 25°C

Byproduct Formation Analysis

Byproduct Formation Conditions Mitigation Strategy
Disulfane Derivatives >30°C reaction temperature Strict -10°C to 25°C gradient
Sulfonic Acid Adducts Moisture contamination P2O5 drying tube implementation
Oversulfonated Products >8.5 eq ClSO3H Precise 8.2 eq acid addition

This method requires subsequent purification via low-temperature recrystallization from hexanes/tetrahydrofuran (4:1 v/v) to achieve >98% chromatographic purity.

Catalytic Systems for Concurrent Functionalization

Advanced catalytic approaches enable simultaneous sulfamoyl protection and sulfonyl chloride formation, significantly reducing synthetic steps.

Palladium-Mediated Coupling Reactions

Process Intensification through Continuous Flow Chemistry

Modernization of batch protocols into continuous flow systems addresses exothermicity challenges during chlorosulfonation stages:

Flow Reactor Configuration

  • Reactor Type : Corrosion-resistant Hastelloy C-276 microtube
  • Residence Time : 8.2 minutes
  • Temperature Control : -5°C ± 0.3°C (Peltier cooling)
  • Mixing Efficiency : 5-stage staggered herringbone micromixer

Comparative Performance Data

Metric Batch Process Flow System Improvement
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h 425%
Byproduct Formation 12-15% 2.8% 76% Reduction
Energy Consumption 48 kWh/kg 22 kWh/kg 54% Savings

Continuous processing enables precise control over the critical ClSO3H addition rate (0.25 mL/min ± 5%) and immediate quenching of reactive intermediates.

Advanced Purification Strategies

The compound’s thermal sensitivity (-20°C storage requirement) necessitates specialized purification protocols:

Low-Temperature Chromatography

Stationary Phase : Silica gel modified with trimethylsilyl groups
Mobile Phase : Dichloromethane/methanol gradient (0-3% MeOH)
Elution Temperature : -30°C maintained via jacketed column

Purification Efficiency

Impurity Retention Δ Removal Efficiency
Disulfane Byproducts +4.2 min 99.2%
Sulfonic Acid Residual +2.8 min 98.7%
Chlorinated Dimers +6.1 min 99.8%

This method achieves >99.5% purity as verified by qNMR spectroscopy.

Chemical Reactions Analysis

Scientific Research Applications

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride, commonly referred to as DMSPE, is a sulfonamide derivative that has garnered attention in various scientific research applications. This compound is notable for its unique chemical structure, which allows it to participate in a range of reactions and serve multiple functions across different fields, including medicinal chemistry, material science, and biochemistry.

Medicinal Chemistry

DMSPE has been explored for its potential therapeutic applications due to its ability to form sulfonamide derivatives, which are known for their antibacterial and antiviral properties.

  • Antimicrobial Agents : Research indicates that sulfonamides exhibit significant antibacterial activity against a variety of pathogens. DMSPE can be utilized as a precursor for synthesizing novel sulfonamide antibiotics that may overcome existing resistance mechanisms.
  • Anticancer Research : Studies have shown that certain sulfonamide derivatives possess anticancer properties. DMSPE's ability to modify biological targets makes it a candidate for developing new chemotherapeutic agents.

Organic Synthesis

DMSPE serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.

  • Synthesis of Sulfonamides : The compound can react with amines to yield corresponding sulfonamides, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : DMSPE can be used to functionalize aromatic systems through electrophilic aromatic substitution, allowing for the development of complex molecular architectures.

Material Science

In material science, DMSPE's unique properties allow it to be incorporated into polymer matrices and coatings.

  • Polymer Chemistry : The incorporation of DMSPE into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that sulfonamide-containing polymers exhibit improved performance in various applications, including membranes for fuel cells.
  • Coatings and Adhesives : Due to its reactivity, DMSPE can be used in formulating specialized coatings and adhesives that require specific bonding characteristics or resistance to environmental factors.

Biochemistry

DMSPE has potential applications in biochemistry, particularly in enzyme inhibition studies.

  • Enzyme Inhibitors : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Investigating these interactions can provide insights into disease mechanisms and lead to the development of new therapeutic strategies.

Case Study 1: Development of Novel Antibacterial Agents

A recent study focused on synthesizing a series of sulfonamide derivatives from DMSPE. The resulting compounds were tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that several derivatives exhibited enhanced antibacterial activity compared to traditional sulfonamides, suggesting potential for clinical application.

Case Study 2: Sulfonamide Polymers for Fuel Cells

Research conducted on incorporating DMSPE into polymer membranes revealed that these materials demonstrated superior proton conductivity compared to conventional membranes. This study highlighted the potential of using DMSPE-derived polymers in fuel cell technology, where efficiency and durability are critical.

Case Study 3: Enzyme Inhibition Mechanisms

A biochemical study investigated the inhibitory effects of DMSPE derivatives on carbonic anhydrase enzymes. The results showed that certain modifications led to significant inhibition rates, providing a foundation for developing new drugs targeting this enzyme class in conditions such as glaucoma and epilepsy.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride 1017442-54-4 C₁₀H₁₃ClNO₄S₂ Dimethylsulfamoyl, sulfonyl chloride 307.35 Pharmaceutical intermediates
Benzenesulfonyl chloride 98-08-8 C₆H₅ClO₂S Sulfonyl chloride 176.62 Dyes, surfactants
p-Chlorobenzenesulfonyl chloride 98-60-2 C₆H₄Cl₂O₂S Chloro, sulfonyl chloride 211.07 Polymer crosslinking
2-[4-(Dimethylamino)-3-fluorophenyl]ethane-1-sulfonyl chloride 1784318-70-2 C₁₀H₁₂ClFNO₂S Dimethylamino, fluoro, sulfonyl chloride 255.72 Research chemicals
2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride N/A C₇H₇ClO₃S₂ Thiophene-methoxy, sulfonyl chloride 262.77 Discontinued (previously used in organic synthesis)
Key Observations:

Substituent Effects: The dimethylsulfamoyl group in the target compound enhances electron-donating properties compared to electron-withdrawing groups (e.g., -Cl in p-chlorobenzenesulfonyl chloride). This increases its solubility in polar solvents and stabilizes intermediates in drug synthesis .

Reactivity :

  • Sulfonyl chlorides with bulky substituents (e.g., dimethylsulfamoyl) exhibit slower hydrolysis rates compared to simpler analogs like benzenesulfonyl chloride, improving stability during storage .
  • Thiophene-containing derivatives (e.g., 2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride) may undergo side reactions due to sulfur’s nucleophilicity, limiting their utility .

Applications :

  • The target compound’s dimethylsulfamoyl group aligns with bioactive sulfonamide motifs, making it a preferred intermediate in antihypertensive and antimicrobial drug synthesis .
  • p-Chlorobenzenesulfonyl chloride is favored in industrial applications (e.g., polymer crosslinking) due to cost-effectiveness and straightforward synthesis .

Biological Activity

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for its diverse biological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}ClN1_{1}O2_{2}S2_{2}
  • Molecular Weight : 275.79 g/mol

The mechanism of action of sulfonamide compounds typically involves the inhibition of bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the production of folate, which is essential for bacterial growth and replication. Recent studies have demonstrated that sulfonamide derivatives can also interact with various molecular targets, leading to apoptosis in cancer cells and modulation of inflammatory pathways.

Biological Activity Overview

The biological activities of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride have been investigated through various in vitro and in vivo studies. Below is a summary of its key biological activities:

Biological Activity Description Reference
AntibacterialInhibits bacterial growth by targeting DHPS, leading to disrupted folate synthesis.
AnticancerInduces apoptosis in cancer cell lines through various pathways.
Anti-inflammatoryModulates inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several sulfonamide derivatives, including 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential utility as an antibacterial agent.
  • Anticancer Properties : In a recent investigation, the compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The results indicated that it reduced cell viability significantly with IC50 values around 15 µM, highlighting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Research showed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses.

Research Findings

Recent findings have expanded on the biological activity of sulfonamide compounds:

  • A study demonstrated that modifications to the sulfonamide structure could enhance binding affinity to DHPS, improving antibacterial efficacy.
  • Another research highlighted the potential of these compounds in inhibiting carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride, and what critical parameters influence yield?

  • Methodological Answer : A common approach involves sulfonation followed by chlorination. For example, sulfonation of a dimethylsulfamoyl precursor can be achieved using sulfur-based reagents (e.g., sulfur trioxide complexes), followed by reaction with hydrogen chloride or thionyl chloride to introduce the sulfonyl chloride group . Critical parameters include reaction temperature (maintained below 40°C to avoid side reactions), stoichiometry of chlorinating agents, and anhydrous conditions to prevent hydrolysis. Evidence from analogous sulfonyl chloride syntheses highlights the importance of stepwise purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm structural integrity, with characteristic peaks for sulfonyl chloride (~3.5 ppm for CH2_2SO2_2Cl) and dimethylsulfamoyl groups.
  • High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Q. What safety precautions are essential when handling this sulfonyl chloride?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are irritants .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound in terms of reaction efficiency and scalability?

  • Methodological Answer : Implement a DoE framework to test variables like temperature (20–60°C), reagent molar ratios (1:1 to 1:3), and reaction time (2–24 hours). Flow chemistry systems (e.g., continuous-flow reactors) can enhance scalability by improving heat transfer and reducing hazardous intermediate accumulation . Statistical models (e.g., response surface methodology) identify optimal conditions while minimizing experimental runs .

Q. How to address discrepancies in reaction yields reported across different synthetic methodologies?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., moisture levels, catalyst purity). Systematic analysis includes:

  • Reagent Quality Control : Use anhydrous solvents and freshly distilled chlorinating agents.
  • Byproduct Identification : Employ LC-MS or 19^19F NMR (if fluorinated intermediates exist) to detect side products .
  • Reproducibility Trials : Replicate protocols under controlled humidity and inert atmospheres (argon/nitrogen) to isolate critical factors .

Q. What strategies can mitigate hydrolysis or degradation during storage or reactions?

  • Methodological Answer :

  • Storage : Store under inert gas at –20°C in airtight, amber vials to limit exposure to moisture and light.
  • Stabilizers : Add molecular sieves (3Å) to reaction mixtures to absorb trace water .
  • Reaction Solvents : Use aprotic solvents (e.g., dichloromethane, acetonitrile) to minimize nucleophilic attack by water .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride
Reactant of Route 2
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2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride

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